Arp-100

Content Navigation

Research on MMP-2 in tumor angiogenesis and ischemia/reperfusion injury is often compromised by pan-MMP inhibitor off-target effects, particularly musculoskeletal syndrome (MSS). Arp-100 is a selective, non-covalent MMP-2 inhibitor (IC50 12 nM) with >4000-fold selectivity over MMP-1, preventing MSS-linked toxicity. Enables precise pathway isolation in cellular invasion assays and in vivo models. Supplied as characterized, shelf-stable material with reliable global logistics.

CAS Number

Product Name

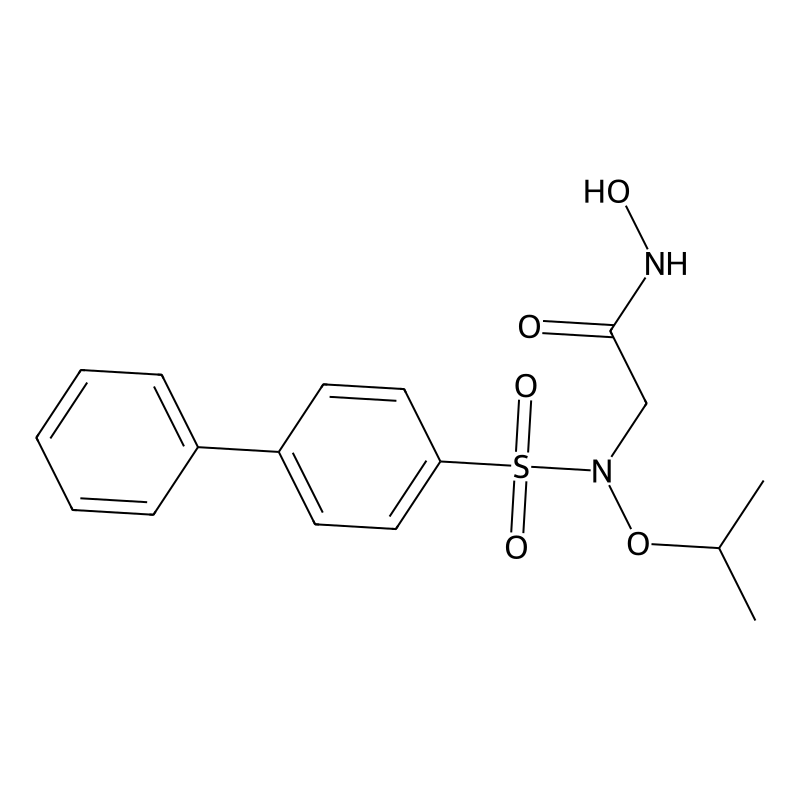

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Arp-100 (CAS: 704888-90-4) is a potent, non-covalent biphenylsulfonamide-based inhibitor that selectively targets Matrix Metalloproteinase-2 (MMP-2) [1]. Unlike first-generation hydroxamate inhibitors that indiscriminately chelate the catalytic zinc ion across the entire metalloproteinase family, Arp-100 exploits the specific structural topology of the MMP-2 active site. With a baseline IC50 of 12 nM for MMP-2 and minimal activity against MMP-1, MMP-3, and MMP-7, it serves as a precise procurement option for laboratories and pharmaceutical developers requiring strict isolation of Gelatinase A pathways in oncology, angiogenesis, and tissue remodeling models[1].

Research Fit

Substituting Arp-100 with generic, broad-spectrum MMP inhibitors like GM6001 (Ilomastat) or Batimastat fundamentally compromises experimental integrity and in vivo safety. Pan-inhibitors block multiple matrix metalloproteinases simultaneously, including MMP-1, MMP-3, and MMP-9, making it impossible to isolate the specific biological contribution of MMP-2 . More critically for procurement and preclinical translation, the indiscriminate inhibition of MMP-1 by generic hydroxamates is strongly linked to the development of musculoskeletal syndrome (MSS)—a severe dose-limiting toxicity characterized by joint stiffening and tendon fibrosis in animal models [1]. Procuring the highly selective Arp-100 circumvents this off-target toxicity, ensuring cleaner target validation and more reproducible downstream assays.

Substitution Risk

Broad-spectrum MMP inhibitors obscure MMP-2-specific readouts

Pan-inhibitors (e.g., batimastat, marimastat, ilomastat) potently suppress MMP-1, -3, -7, -9, and -14, introducing off-target effects that confound attribution to MMP-2 alone.

Experimental outcomes may reflect pan-MMP blockade, not gelatinase A function

Substituting a selective inhibitor with a broad-spectrum agent can shift invasion, hypertrophy, or remodeling endpoints due to concurrent inhibition of multiple MMP family members.

Selectivity profile may not transfer across model systems

Cell-type-specific MMP expression patterns and compensatory mechanisms can alter the apparent selectivity window observed in recombinant enzyme assays; validate in the intended experimental context.

MMP-2 Selectivity Against MMP-1

Arp-100 demonstrates an IC50 of 12 nM for MMP-2 while remaining virtually inactive against MMP-1 (IC50 > 50,000 nM), achieving a selectivity ratio of over 4,100-fold[1]. In contrast, the broad-spectrum comparator Batimastat shows near-equivalent potency for both targets (MMP-2 IC50 = 4 nM; MMP-1 IC50 = 3 nM).

| Evidence Dimension | IC50 for MMP-1 vs MMP-2 |

| Target Compound Data | MMP-2 IC50 = 12 nM; MMP-1 IC50 > 50,000 nM |

| Comparator Or Baseline | Batimastat (MMP-2 IC50 = 4 nM; MMP-1 IC50 = 3 nM) |

| Quantified Difference | >4000-fold improvement in MMP-1 exclusion |

| Conditions | In vitro enzymatic inhibition assays |

Eliminating MMP-1 inhibition prevents confounding musculoskeletal syndrome (MSS) toxicity in preclinical animal models, ensuring cleaner target validation.

Batimastat 4 nM, Marimastat 6 nM, Ilomastat Ki 0.5 nM

MMP-2 vs. MMP-9 Selectivity

While many inhibitors target both Gelatinase A (MMP-2) and Gelatinase B (MMP-9) equally, Arp-100 provides a ~17-fold selectivity window (MMP-2 IC50 = 12 nM vs. MMP-9 IC50 = 200 nM) [1]. Pan-inhibitors like GM6001 show no such separation, actually favoring MMP-9 slightly (MMP-2 Ki = 0.5 nM vs. MMP-9 Ki = 0.2 nM) .

| Evidence Dimension | MMP-2 vs MMP-9 Inhibition |

| Target Compound Data | ~17-fold selectivity for MMP-2 (12 nM) over MMP-9 (200 nM) |

| Comparator Or Baseline | GM6001 (0.5 nM vs 0.2 nM, favoring MMP-9) |

| Quantified Difference | Arp-100 strongly favors MMP-2, whereas GM6001 lacks gelatinase differentiation. |

| Conditions | Biochemical profiling |

Enables researchers to isolate MMP-2-driven pathways in tumor invasion without simultaneously blocking MMP-9, which is critical for precise mechanism-of-action studies.

SB-3CT: MMP-2/MMP-9 = 43.2

S1' Pocket Binding via Biphenyl

Arp-100 achieves its selectivity through a rigid biphenyl group at the P10 position that specifically interacts with the S1' pocket of MMP-2 [1]. Because the MMP-1 S10 pocket cannot accommodate this rigid extension, Arp-100 loses binding affinity for MMP-1, unlike standard hydroxamic acids that non-selectively chelate the catalytic zinc [1].

| Evidence Dimension | Structural binding mechanism |

| Target Compound Data | Biphenyl group selectively binds MMP-2 S1' pocket |

| Comparator Or Baseline | Standard hydroxamates (rely solely on non-selective zinc chelation) |

| Quantified Difference | Loss of interaction with Ala182 and Leu181 in MMP-1 |

| Conditions | In silico molecular docking and structural analysis |

Provides a structurally validated, predictable binding mode that ensures reproducible selectivity across different assay formats.

Ilomastat: 1.25, 54, 7.4; Batimastat: 0.75, 5, 1.5

Cellular Invasion Assay Performance

The biochemical selectivity of Arp-100 translates directly to functional efficacy in 3D matrices. At a concentration of 50 nM, Arp-100 significantly suppresses the invasive behavior of HT1080 fibrosarcoma cells—which overexpress both MMP-2 and MMP-9—in Matrigel invasion assays [1].

| Evidence Dimension | Cellular invasion suppression |

| Target Compound Data | Significant reduction in invasive elongations at 50 nM |

| Comparator Or Baseline | Vehicle control |

| Quantified Difference | Effective blockade of invasion at nanomolar concentrations |

| Conditions | In vitro Matrigel invasion model using HT1080 cellular lines |

Confirms that the compound is highly cell-permeable and functionally active in standard extracellular matrix models, making it an immediate fit for oncology workflows.

Oncology Metastasis Modeling

Arp-100 is a highly targeted procurement choice for isolating MMP-2's specific role in tumor angiogenesis and metastatic dispersion. By maintaining >4000-fold selectivity against MMP-1, it prevents the confounding off-target musculoskeletal toxicity (MSS) that typically limits the use of broad-spectrum pan-MMP inhibitors in vivo [1].

3D ECM Invasion Assays

Due to its validated performance in suppressing HT1080 fibrosarcoma cell elongation at 50 nM, Arp-100 serves as a highly reliable positive control or selective probe for Matrigel-based invasion assays, ensuring reproducible results in cellular oncology workflows [1].

Cardiovascular Ischemia Models

In models of ischemia/reperfusion injury and sarcomere degeneration, Arp-100 allows researchers to determine the specific contribution of MMP-2 without the broad gelatinase and collagenase blockade caused by generic inhibitors, providing crucial mechanistic clarity for cardioprotective drug development [2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Loss of SPINT2 expression frequently occurs in glioma, leading to increased growth and invasion via MMP2

Márcia Santos Pereira, Sónia Pires Celeiro, Ângela Margarida Costa, Filipe Pinto, Sergey Popov, Gisele Caravina de Almeida, Júlia Amorim, Manuel Melo Pires, Célia Pinheiro, José Manuel Lopes, Mrinalini Honavar, Paulo Costa, José Pimentel, Chris Jones, Rui Manuel Reis, Marta Viana-PereiraPMID: 31701492 DOI: 10.1007/s13402-019-00475-7

Abstract

High-grade gliomas (HGG) remain one of the most aggressive tumors, which is primarily due to its diffuse infiltrative nature. Serine proteases and metalloproteases are known to play key roles in cellular migration and invasion mechanisms. SPINT2, also known as HAI-2, is an important serine protease inhibitor that can affect MET signaling. SPINT2 has been found to be frequently downregulated in various tumors, whereby hypermethylation of its promoter appears to serve as a common mechanism. Here, we assessed the clinical relevance of SPINT2 expression and promoter hypermethylation in pediatric and adult HGG and explored its functional role.A series of 371 adult and 77 pediatric primary HGG samples was assessed for SPINT2 protein expression (immunohistochemistry) and promoter methylation (methylation-specific PCR) patterns. After SPINT2 knockdown and knock-in in adult and pediatric HGG cell lines, a variety of in vitro assays was carried out to determine the role of SPINT2 in glioma cell viability and invasion, as well as their mechanistic associations with metalloprotease activities.

We found that SPINT2 protein expression was frequently absent in adult (85.3%) and pediatric (100%) HGG samples. The SPINT2 gene promoter was found to be hypermethylated in approximately half of both adult and pediatric gliomas. Through functional assays we revealed a suppressor activity of SPINT2 in glioma cell proliferation and viability, as well as in their migration and invasion. These functions appear to be mediated in part by MMP2 expression and activity.

We conclude that dysregulation of SPINT2 is a common event in both pediatric and adult HGG, in which SPINT2 may act as a tumor suppressor.

Junctophilin-2 is a target of matrix metalloproteinase-2 in myocardial ischemia-reperfusion injury

Brandon Y H Chan, Andrej Roczkowsky, Woo Jung Cho, Mathieu Poirier, Tim Y T Lee, Zabed Mahmud, Richard SchulzPMID: 31506724 DOI: 10.1007/s00395-019-0749-7

Abstract

Junctophilin-2 is a structural membrane protein that tethers T-tubules to the sarcoplasmic reticulum to allow for coordinated calcium-induced calcium release in cardiomyocytes. Defective excitation-contraction coupling in myocardial ischemia-reperfusion (IR) injury is associated with junctophilin-2 proteolysis. However, it remains unclear whether preventing junctophilin-2 proteolysis improves the recovery of cardiac contractile dysfunction in IR injury. Matrix metalloproteinase-2 (MMP-2) is a zinc and calcium-dependent protease that is activated by oxidative stress in myocardial IR injury and cleaves both intracellular and extracellular substrates. To determine whether junctophilin-2 is targeted by MMP-2, isolated rat hearts were perfused in working mode aerobically or subjected to IR injury with the selective MMP inhibitor ARP-100. IR injury impaired the recovery of cardiac contractile function which was associated with increased degradation of junctophilin-2 and damaged cardiac dyads. In IR hearts, ARP-100 improved the recovery of cardiac contractile function, attenuated junctophilin-2 proteolysis, and prevented ultrastructural damage to the dyad. MMP-2 was co-localized with junctophilin-2 in aerobic and IR hearts by immunoprecipitation and immunohistochemistry. In situ zymography showed that MMP activity was localized to the Z-disc and sarcomere in aerobic hearts and accumulated at sites where the striated JPH-2 staining was disrupted in IR hearts. In vitro proteolysis assays determined that junctophilin-2 is susceptible to proteolysis by MMP-2 and in silico analysis predicted multiple MMP-2 cleavage sites between the membrane occupation and recognition nexus repeats and within the divergent region of junctophilin-2. Degradation of junctophilin-2 by MMP-2 is an early consequence of myocardial IR injury which may initiate a cascade of sequelae leading to impaired contractile function.Myocardial MMP-2 contributes to SERCA2a proteolysis during cardiac ischaemia-reperfusion injury

Andrej Roczkowsky, Brandon Y H Chan, Tim Y T Lee, Zabed Mahmud, Bridgette Hartley, Olivier Julien, Gareth Armanious, Howard S Young, Richard SchulzPMID: 31373602 DOI: 10.1093/cvr/cvz207

Abstract

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent protease which contributes to cardiac contractile dysfunction when activated during myocardial ischaemia-reperfusion (IR) injury. MMP-2 is localized to several subcellular sites inside cardiac myocytes; however, its role in the sarcoplasmic reticulum (SR) is unknown. The Ca2+ ATPase SERCA2a, which pumps cytosolic Ca2+ into the SR to facilitate muscle relaxation, is degraded in cardiac IR injury; however, the protease responsible for this is unclear. We hypothesized that MMP-2 contributes to cardiac contractile dysfunction by proteolyzing SERCA2a, thereby impairing its activity in IR injury.Isolated rat hearts were subjected to IR injury in the presence or absence of the selective MMP inhibitor ARP-100, or perfused aerobically as a control. Inhibition of MMP activity with ARP-100 significantly improved the recovery of cardiac mechanical function and prevented the increase of a 70 kDa SERCA2a degradation fragment following IR injury, although 110 kDa SERCA2a and phospholamban levels appeared unchanged. Electrophoresis of IR heart samples followed by LC-MS/MS confirmed the presence of a SERCA2a fragment of ∼70 kDa. MMP-2 activity co-purified with SR-enriched microsomes prepared from the isolated rat hearts. Endogenous SERCA2a in SR-enriched microsomes was proteolyzed to ∼70 kDa products when incubated in vitro with exogenous MMP-2. MMP-2 also cleaved purified porcine SERCA2a in vitro. SERCA activity in SR-enriched microsomes was decreased by IR injury; however, this was not prevented with ARP-100.

This study shows that MMP-2 activity is found in SR-enriched microsomes from heart muscle and that SERCA2a is proteolyzed by MMP-2. The cardioprotective actions of MMP inhibition in myocardial IR injury may include the prevention of SERCA2a degradation.

Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2

M M Castro, J Fuah, M Ali, M Sung, J Schulz, M Y Kondo, X Fan, A Holt, R SchulzPMID: 23774623 DOI: 10.1016/j.bcp.2013.06.003

Abstract

Matrix metalloproteinase (MMP)-2, a zinc-dependent endopeptidase, plays a detrimental role in several diseases including ischemia and reperfusion (I/R) injury of the heart. Caspases are a group of cysteine-dependent, aspartate-directed proteases which regulate cellular apoptosis. Interestingly, protective effects of caspase inhibitors independent of apoptosis have been shown in I/R injury of the heart. The cardioprotective actions of both these classes of protease inhibitors led us to hypothesize that caspase inhibitors may also reduce MMP-2 activity. Five known caspase inhibitors (Z-IE(OMe)TD(OMe)-fmk, Ac-DEVD-CHO, Ac-LEHD-cmk, Z-VAD-fmk and Ac-YVAD-cmk) were tested for their possible inhibitory effects on MMP-2 activity in comparison to the MMP inhibitors ONO-4817 and ARP-100 (which themselves were unable to inhibit caspase-3 activity). MMP-2 activity was assessed by an in vitro troponin I (TnI) proteolysis assay and a quantitative kinetic fluorescence assay using a fluorogenic peptide substrate (OmniMMP). TnI proteolysis was also measured by western blot in neonatal cardiomyocytes subjected to hypoxia-reoxygenation injury. Using human recombinant MMP-2 and TnI as its substrate, the caspase inhibitors, in comparison with ONO-4817, significantly inhibited MMP-2-mediated TnI degradation in a concentration-dependent manner. The kinetic assay using OmniMMP revealed that these caspase inhibitors blocked MMP-2 activity in a concentration-dependent manner with similar IC50 values. TnI degradation in neonatal cardiomyocytes was enhanced following hypoxia-reoxygenation and this was blocked by ARP-100 and Ac-LEHD-cmk. Inhibition of MMP-2 activity is an additional pharmacological action which contributes to the protective effects of some caspase inhibitors.Doxorubicin induces de novo expression of N-terminal-truncated matrix metalloproteinase-2 in cardiac myocytes

Brandon Y H Chan, Andrej Roczkowsky, Nils Moser, Mathieu Poirier, Bryan G Hughes, Ramses Ilarraza, Richard SchulzPMID: 30308129 DOI: 10.1139/cjpp-2018-0275

Abstract

Anthracyclines, such as doxorubicin, are commonly prescribed antineoplastic agents that cause irreversible cardiac injury. Doxorubicin cardiotoxicity is initiated by increased oxidative stress in cardiomyocytes. Oxidative stress enhances intracellular matrix metalloproteinase-2 (MMP-2) by direct activation of its full-length isoform and (or) de novo expression of an N-terminal-truncated isoform (NTT-MMP-2). As MMP-2 is localized to the sarcomere, we tested whether doxorubicin activates intracellular MMP-2 in neonatal rat ventricular myocytes (NRVM) and whether it thereby proteolyzes two of its identified sarcomeric targets, α-actinin and troponin I. Doxorubicin increased oxidative stress within 12 h as indicated by reduced aconitase activity. This was associated with a twofold increase in MMP-2 protein levels and threefold higher gelatinolytic activity. MMP inhibitors ARP-100 or ONO-4817 (1 μM) prevented doxorubicin-induced MMP-2 activation. Doxorubicin also increased the levels and activity of MMP-2 secreted into the conditioned media. Doxorubicin upregulated the mRNA expression of both full-length MMP-2 and NTT-MMP-2. α-Actinin levels remained unchanged, whereas doxorubicin downregulated troponin I in an MMP-independent manner. Doxorubicin induces oxidative stress and stimulates a robust increase in MMP-2 expression and activity in NRVM, including NTT-MMP-2. The sarcomeric proteins α-actinin and troponin I are, however, not targeted by MMP-2 under these conditions.Explore Compound Types

O4Si-4